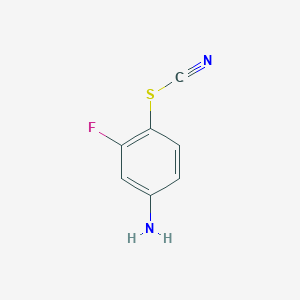
3-(4-Methoxyphenyl)piperidin
Übersicht
Beschreibung
3-(4-Methoxyphenyl)piperidine is a compound with the CAS Number: 19725-26-9 and a molecular weight of 191.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
Piperidines, including 3-(4-Methoxyphenyl)piperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The InChI code for 3-(4-Methoxyphenyl)piperidine is1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule . Chemical Reactions Analysis
The chemical reactions involving piperidines have been extensively studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)piperidine is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen in der Krebstherapie
3-(4-Methoxyphenyl)piperidin-Derivate wurden auf ihr Potenzial in der Krebstherapie untersucht. Diese Verbindungen weisen Eigenschaften auf, die das Wachstum und die Metastasierung von Krebszellen hemmen können. Zum Beispiel haben bestimmte Piperidinalkaloide in vitro und in vivo antiproliferative und antimetastatische Wirkungen bei verschiedenen Krebsarten gezeigt .
Behandlungen neurologischer Erkrankungen
Piperidinstrukturen sind integraler Bestandteil der Entwicklung von Behandlungen für neurologische Erkrankungen. Sie werden bei der Synthese von Verbindungen verwendet, die als Anti-Alzheimer- und Antipsychotika dienen können. Die Piperidin-Einheit ist ein gemeinsames Merkmal in Molekülen, die so konzipiert sind, dass sie mit neurologischen Signalwegen interagieren .
Antimikrobielle und Antimykotika
Der Piperidinkern ist ein Bestandteil bei der Synthese von antimikrobiellen und antimykotischen Mitteln. Seine Einarbeitung in das Wirkstoffdesign erhöht die Wirksamkeit von Medikamenten, die zur Bekämpfung von Infektionskrankheiten, die durch Bakterien und Pilze verursacht werden, eingesetzt werden .
Schmerzmittel und entzündungshemmende Medikamente
Verbindungen, die den Piperidinring enthalten, wurden zur Herstellung von Schmerzmitteln und entzündungshemmenden Medikamenten eingesetzt. Diese Medikamente wirken, indem sie die Schmerzbahnen modulieren und Entzündungen im Körper reduzieren, wodurch Linderung bei verschiedenen Erkrankungen erzielt wird .
Entwicklung von Herz-Kreislauf-Medikamenten
Die strukturelle Vielseitigkeit von this compound ermöglicht seinen Einsatz in der Entwicklung von Herz-Kreislauf-Medikamenten. Es kann Teil von Verbindungen sein, die als Antihypertensiva wirken und helfen, den Blutdruck zu kontrollieren und herzkreislauferkrankungen vorzubeugen .
Antivirale und antimalaria Forschung
Die Forschung an antiviralen und antimalaria Medikamenten hat von der Verwendung von Piperidin-Derivaten profitiert. Diese Verbindungen können so konzipiert werden, dass sie in den Lebenszyklus von Viren und Parasiten eingreifen und so einen Weg zur Behandlung von Krankheiten wie Malaria bieten .
Chemische Biologie und Sondenentwicklung
In der chemischen Biologie wird this compound verwendet, um Sonden zu entwickeln, die an bestimmte Proteine oder DNA-Sequenzen binden können. Diese Anwendung ist entscheidend für das Verständnis biologischer Prozesse und die Entwicklung neuer diagnostischer Werkzeuge .
Organische Synthese und Katalyse
Diese Verbindung dient als Baustein in der organischen Synthese und trägt zur Bildung komplexer Moleküle bei. Sie wird auch in der Katalyse verwendet, um chemische Reaktionen zu beschleunigen, wodurch sie in industriellen Prozessen wertvoll wird .
Safety and Hazards
The safety data sheet for 3-(4-Methoxyphenyl)piperidine indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Zukünftige Richtungen
Piperidines, including 3-(4-Methoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the pharmacological applications of piperidines .
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with various receptors and enzymes, playing a significant role in numerous biological processes .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The specific interactions of 3-(4-Methoxyphenyl)piperidine with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Piperidine derivatives have been reported to influence several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/a κt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . . These properties could influence the bioavailability of the compound.
Result of Action
Piperidine derivatives have been reported to have various effects, including inducing apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIBRNSGSEFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513447 | |
| Record name | 3-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19725-26-9 | |
| Record name | 3-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)

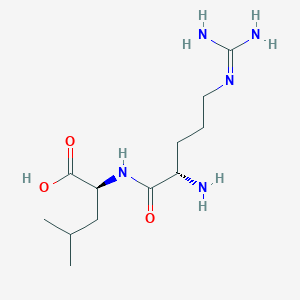
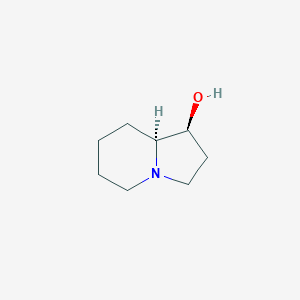

![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)
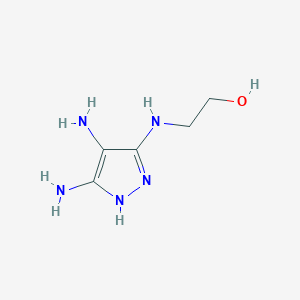
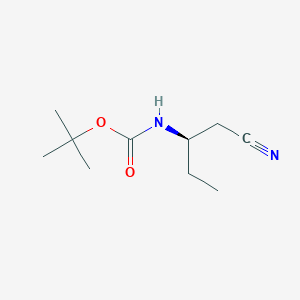
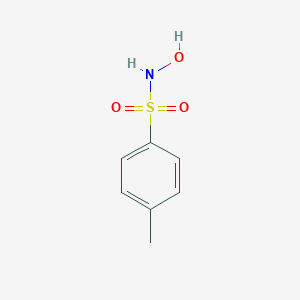
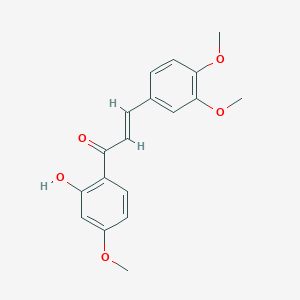
![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B178292.png)
